1-Methylnaphthalene

Overview

Description

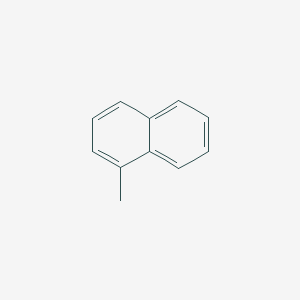

1-Methylnaphthalene (C₁₁H₁₀), also known as α-methylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) derived from naphthalene via methylation at the 1-position. It is a structural isomer of 2-methylnaphthalene, with distinct physicochemical properties due to the position of the methyl group . Key identifiers include CAS No. 90-12-0 and synonyms such as "naphthalene, 1-methyl-" and "methyl-1-naphthalene" .

This compound is widely used as a solvent surrogate in hydrocarbon research, such as in simulated slurry oil (SLO) formulations for catalytic hydrotreating studies . Its vapor pressure, determined via the DIPPR correlation, and higher lipophilicity (log KOW = 3.88) compared to naphthalene (log KOW = 3.41) make it relevant in environmental and industrial applications . A detailed chemical kinetic model for this compound, comprising 1,389 species and 7,185 reactions, underscores its complex reactivity in combustion and pyrolysis processes .

Preparation Methods

Catalytic Vapor-Phase Alkylation of Naphthalene

The catalytic alkylation of naphthalene with methanol represents a modern, scalable method for producing 1-methylnaphthalene. This process leverages activated alumina catalysts under controlled temperature and pressure conditions to achieve targeted methylation .

Reaction Mechanism and Catalyst Selection

Activated alumina (γ-Al₂O₃) serves as the primary catalyst due to its high surface area and acidity, which facilitate the dehydration of methanol to form methylating agents. The reaction proceeds via a Friedel-Crafts mechanism, where methanol decomposes to generate methoxy intermediates that electrophilically attack the naphthalene ring . Notably, the absence of corrosive byproducts (e.g., HCl) compared to traditional methyl chloride alkylation enhances process safety and environmental compatibility .

Optimization of Reaction Conditions

Temperature critically influences product distribution. While lower temperatures (425–500°C) favor this compound, higher temperatures (550–700°C) shift selectivity toward 2-methylnaphthalene due to thermodynamic control . For instance, at 450°C, the product mixture contains approximately 35–40% this compound and 45–50% 2-methylnaphthalene, whereas at 600°C, 2-methylnaphthalene selectivity exceeds 60% .

Pressure and molar ratios further modulate outcomes:

-

Pressure Range : 10–40 atmospheres minimizes side reactions like polyalkylation .

-

Methanol-to-Naphthalene Ratio : A 1:1 to 4:1 molar ratio balances conversion and selectivity .

Table 1 summarizes experimental data from a continuous-flow reactor using a stainless steel tubular setup packed with CATAPAL® alumina :

| Temperature (°C) | LHSV (h⁻¹) | This compound (%) | 2-Methylnaphthalene (%) |

|---|---|---|---|

| 450 | 2.28 | 38 | 47 |

| 524 | 0.94 | 32 | 53 |

| 599 | 0.94 | 28 | 58 |

LHSV: Liquid Hourly Space Velocity

Chemical Synthesis via Sulfonation and Hydrogenation

A multistep synthetic route involving sulfonation, hydrolysis, and hydrogenation offers an alternative pathway for laboratory-scale production .

Sulfonation with Concentrated Sulfuric Acid

Naphthalene undergoes sulfonation at 80°C with concentrated H₂SO₄, yielding α-naphthalenesulfonic acid. This step introduces a sulfonic acid group at the 1-position, directing subsequent methylation :

2\text{SO}4 \rightarrow \text{1-Naphthalenesulfonic Acid} + \text{H}_2\text{O}

Hydrolysis and Hydrogenation

The sulfonated intermediate is hydrolyzed to α-hydroxymethylnaphthalene, followed by catalytic hydrogenation using active nickel under 4.5 MPa H₂ at 85–90°C :

2\text{O}} \text{1-Hydroxymethylnaphthalene} \xrightarrow{\text{H}2, \text{Ni}} \text{this compound}

This method achieves purities exceeding 95% but requires stringent control of reaction parameters to avoid over-hydrogenation or desulfurization byproducts .

Isolation from Coal Tar and Petroleum Fractions

This compound naturally occurs in coal tar and petroleum distillates, necessitating advanced separation techniques for extraction .

Fractional Distillation

Crude methylnaphthalene fractions (boiling range: 240–270°C) are subjected to high-efficiency distillation (≥60 theoretical trays) with a reflux ratio of 20:1. This isolates this compound-enriched cuts at 240–250°C .

Acid-Base Purification

-

Acid Washing : Removes basic impurities (e.g., quinoline) using 15–25% H₂SO₄ at 60–65°C .

-

Alkali Washing : Neutralizes acidic residues with 10–20% KOH under boiling conditions .

Final purification via recrystallization or chromatography yields technical-grade this compound suitable for industrial applications .

Comparative Analysis of Methods

Catalytic vs. Synthetic Routes

-

Catalytic Alkylation :

-

Chemical Synthesis :

Industrial Feasibility

Catalytic vapor-phase alkylation dominates industrial settings due to scalability and lower operational costs. In contrast, synthetic routes remain niche, reserved for high-purity pharmaceutical intermediates .

Chemical Reactions Analysis

1-Methylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 1-naphthoic acid using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of this compound can yield 1-methyltetralin.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and a mixture of nitric and sulfuric acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Basic Information

- Chemical Formula : C₁₁H₁₀

- Molecular Weight : 142.20 g/mol

- CAS Number : 90-12-0

1-Methylnaphthalene is characterized by its two fused aromatic rings with a methyl group attached to one of the naphthalene rings, which influences its reactivity and solubility. It is known for its relatively low toxicity compared to other polycyclic aromatic hydrocarbons (PAHs) and is used in various applications including:

- Solvents : Used in industrial cleaning and as a solvent for organic compounds.

- Intermediate in Organic Synthesis : Plays a crucial role in the synthesis of other chemical compounds.

- Dye Carrier : Utilized in the dyeing process for textiles and other materials.

- Resins : Employed in the production of synthetic resins.

Industrial Applications

This compound finds application in several industrial processes:

- Solvent Applications : It serves as a solvent for paints, varnishes, and coatings due to its ability to dissolve a wide range of organic materials. Its use as a solvent is particularly noted in industries requiring high-performance cleaning agents .

- Organic Synthesis : As an intermediate, 1-MN is involved in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical reactions such as alkylation and oxidation .

- Dyes and Resins : The compound acts as a dye carrier, facilitating the application of dyes on fabrics. Additionally, it is used in producing resins that are essential for adhesives and coatings .

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant insights into its safety profile:

- Inhalation Toxicity Studies : A study involving F344 rats exposed to varying concentrations of 1-MN demonstrated that while body weight changes were not significantly affected, there were notable delays in blood coagulation times at higher concentrations (30 ppm) . This suggests potential health risks associated with inhalation exposure.

- Genotoxicity Testing : Various tests indicate that 1-MN does not exhibit genotoxic effects under standard testing conditions, such as Ames tests and chromosomal aberration tests .

Case Study 1: Inhalation Toxicity Assessment

A comprehensive inhalation toxicity study conducted over 13 weeks on rats revealed no significant clinical signs related to exposure. However, it highlighted the need for further research into long-term exposure effects, particularly concerning respiratory health .

Case Study 2: Environmental Impact

Research on the environmental impact of 1-MN indicates that it can be released into the atmosphere during industrial processes. Studies suggest that its presence can affect air quality, necessitating monitoring and regulation .

Summary Table of Applications

| Application | Description |

|---|---|

| Solvent | Used for cleaning agents and organic compound dissolution |

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Dye Carrier | Facilitates dye application in textiles |

| Resin Production | Component in synthetic resins for adhesives and coatings |

| Toxicological Research | Subject of studies assessing inhalation effects and genotoxicity |

Mechanism of Action

The mechanism of action of 1-methylnaphthalene varies depending on its application. In combustion studies, it acts as a tracer that fluoresces under specific conditions, allowing researchers to visualize and analyze combustion processes. In biological systems, its derivatives interact with voltage-gated sodium channels, potentially altering their function and affecting muscle contraction .

Comparison with Similar Compounds

1-Methylnaphthalene vs. 2-Methylnaphthalene

Structural and Physical Properties :

- Chromatographic Separation : Gas chromatography (GC×GC-TOFMS) distinguishes this compound and 2-methylnaphthalene by retention times (1,212 s vs. 1,185 s), critical for accurate quantification .

- Lipophilicity : this compound (log KOW = 3.88) is slightly more lipophilic than 2-methylnaphthalene (log KOW = 3.72), influencing environmental persistence and bioavailability .

Toxicity :

- Acute inhalation exposure in rodents reveals 2-methylnaphthalene is more toxic, with a respiratory depression RD50 of 67 mg/m³ compared to 129 mg/m³ for this compound .

- Suggested maximum allowable concentrations (MAC) are 4 mg/m³ (this compound) and 2 mg/m³ (2-methylnaphthalene) .

Environmental Behavior :

- Both isomers accumulate in soils under phytoremediation treatments (e.g., Salix), but this compound shows higher persistence due to its log KOW .

This compound vs. Naphthalene

Reactivity :

- This compound undergoes hydrogen abstraction and oxidation reactions more readily than naphthalene due to the methyl group’s electron-donating effect, as modeled in kinetic studies .

- In secondary organic aerosol (SOA) formation, naphthalene and its methylated derivatives contribute minimally (0.7% of SOA mass) compared to methylbenzenes .

Environmental Fate :

This compound vs. Aliphatic Hydrocarbons

Volatility and Degradation :

- In Fenton reaction systems, this compound’s volatility (higher than n-hexadecane) leads to ~40% mass loss in open systems, whereas n-hexadecane remains stable .

Data Tables

Table 1: Physical Properties Comparison

| Property | This compound | 2-Methylnaphthalene | Naphthalene |

|---|---|---|---|

| CAS No. | 90-12-0 | 91-57-6 | 91-20-3 |

| Molecular Weight (g/mol) | 142.20 | 142.20 | 128.17 |

| log KOW | 3.88 | 3.72 | 3.41 |

| Vapor Pressure (kPa) | DIPPR-derived | - | 10.4 |

Table 2: Toxicological Parameters (Acute Inhalation)

| Compound | RD50 (mg/m³) | Suggested MAC (mg/m³) |

|---|---|---|

| This compound | 129 | 4 |

| 2-Methylnaphthalene | 67 | 2 |

Table 3: Environmental and Reactivity Profiles

| Parameter | This compound | Naphthalene |

|---|---|---|

| SOA Contribution | 0.7% | 0.7% |

| Soil Persistence | High (log KOW = 3.88) | Moderate (log KOW = 3.41) |

Biological Activity

1-Methylnaphthalene (1-MN) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. Its metabolism, toxicological effects, and potential health risks have been the subject of extensive research. This article explores the biological activity of 1-MN, focusing on its metabolism, genotoxicity, and health effects observed in various studies.

Chemical Structure and Metabolism

1-MN consists of two fused benzene rings with a methyl group attached to one of the naphthalene rings. Its metabolism primarily occurs in the liver, where it is converted into several metabolites, notably 1-naphthoic acid (1-NA), through the action of cytochrome P450 enzymes (CYP1A1 and CYP1A2) . The metabolic pathway involves hydroxylation and further conjugation processes.

Metabolic Pathway Overview

- Primary Metabolite : 1-Naphthoic acid (1-NA)

- Other Metabolites : 5-hydroxy-1-naphthoic acid, methylnaphthol, and phenolic derivatives.

- Key Enzymes : CYP1A1, CYP1A2

Toxicological Profile

The toxicological effects of 1-MN have been evaluated in various animal studies. Notably, inhalation exposure has been linked to several adverse health outcomes.

Summary of Health Effects Observed in Animal Studies

| Exposure Route | Concentration | Effects |

|---|---|---|

| Inhalation | 0.5 - 60 ppm | Nasal mucous cell hyperplasia, increased liver weights, lung adenomas |

| Oral | 71.6 mg/kg/day | Increased incidences of pulmonary alveolar proteinosis |

| Dermal | 30 - 119 mg/kg | Increased incidences of pulmonary alveolar proteinosis |

These findings indicate that both acute and chronic exposure can lead to significant respiratory and hepatic effects .

Genotoxicity Studies

Research has demonstrated that 1-MN exhibits genotoxic properties. For example, an in vitro study using V79 hamster fibroblast cells showed that urine extracts from rats exposed to 1-MN induced a significant increase in micronuclei frequency, indicating potential DNA damage . However, direct exposure to 1-MN did not significantly increase micronuclei frequency compared to controls.

Key Findings from Genotoxicity Research

- In Vitro Micronucleus Test : Urine extracts from exposed rats increased micronuclei frequency.

- Sister Chromatid Exchanges : Increased frequency observed in human lymphocytes exposed to 1-MN.

Case Studies and Epidemiological Data

Epidemiological studies have assessed the health impacts of 1-MN exposure in various populations. For instance, case reports have linked occupational exposure to respiratory issues and other systemic effects. Additionally, studies on smokers indicated the presence of metabolites like methyl naphthols as potential biomarkers for non-occupational exposure .

Q & A

Q. What are the standard methodologies for assessing the toxicological effects of 1-Methylnaphthalene in laboratory settings?

Basic Research Question

The ATSDR systematic review framework outlines a rigorous approach for toxicological assessment, including:

- Inclusion Criteria : Studies must evaluate routes of exposure (inhalation, oral, dermal) and systemic effects (respiratory, hepatic, renal, etc.) in humans or laboratory mammals (#user-content-evidence1).

- Data Extraction : Customized data forms are used to collect experimental parameters, dose-response relationships, and health outcomes (e.g., Table C-2 in ).

- Confidence Rating : Studies are rated for bias risk using questionnaires (e.g., randomization, outcome reporting) and assigned confidence levels (high to very low) based on methodological rigor (#user-content-evidence7).

Methodological Guidance : Follow the 8-step ATSDR framework (Problem Formulation to Hazard Identification) to ensure transparency and reproducibility (#user-content-evidence2).

Q. How can researchers address discrepancies in degradation efficiency studies of this compound using advanced oxidation processes?

Advanced Research Question

Conflicting results in degradation studies, such as Fenton reaction efficiency, often arise from:

- Volatility : this compound’s high volatility leads to mass loss in open systems (40% reduction observed) compared to closed systems (<5% loss) (#user-content-evidence15).

- Experimental Design : Use reflux condensers to minimize volatilization and measure residual concentrations via GC/MS to track oxidation products (#user-content-evidence15).

Recommendation : Compare open vs. closed systems and account for physicochemical properties (e.g., vapor pressure) when interpreting degradation data.

Q. What methodologies are recommended for evaluating the risk of bias in toxicological studies on this compound?

Advanced Research Question

Risk of bias assessment involves:

- Questionnaires : Evaluate studies using criteria such as dose randomization, blinding, and outcome reporting (Tables C-6 and C-7 in ).

- Confidence Ratings : Assign high confidence to studies with low bias (e.g., controlled exposure designs) and very low confidence to those with incomplete data (#user-content-evidence11).

Example : A cohort study with unblinded exposure assessments would receive a lower rating than a randomized animal trial with full outcome reporting.

Q. What physicochemical properties of this compound are critical for environmental fate assessments, and how are they determined?

Basic Research Question

Key properties include:

- Vapor Pressure and Solubility : Measured via gas chromatography (GC) and fluorescence techniques, respectively (#user-content-evidence27).

- Partitioning Coefficients : Determined using thermodynamic models or experimental systems (e.g., octanol-water partitioning) (#user-content-evidence24).

Application : These properties inform models of airborne dispersion and bioaccumulation potential in aquatic environments.

Q. How can catalytic isomerization of this compound be optimized for synthetic applications?

Advanced Research Question

Beta zeolite catalysts are effective for isomerizing this compound to 2-Methylnaphthalene, a precursor for polyethylene naphthalate (PEN). Optimization involves:

- Catalyst Selection : Beta zeolite’s pore structure enhances selectivity for 2-Methylnaphthalene (#user-content-evidence20).

- Reaction Conditions : Adjust temperature (200–300°C) and pressure to maximize yield while minimizing side reactions.

Validation : Use GC/MS to monitor isomer ratios and quantify reaction efficiency (#user-content-evidence20).

Q. What considerations are necessary when designing toxicity assays for this compound in ecotoxicological studies?

Advanced Research Question

Key factors include:

- Environmental Variables : Temperature significantly affects partitioning coefficients, altering bioavailability in aquatic systems (#user-content-evidence23).

- Species Sensitivity : Deep-sea crustaceans exhibit higher sensitivity (LC₅₀: 300–2400 µg/L) than model organisms like Americamysis bahia (#user-content-evidence23).

Protocol : Use flow-through systems with passive dosing to maintain stable contaminant concentrations during exposure trials (#user-content-evidence23).

Properties

IUPAC Name |

1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020877 | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid. | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid or oil | |

CAS No. |

1321-94-4, 90-12-0 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SK1Y1311 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.